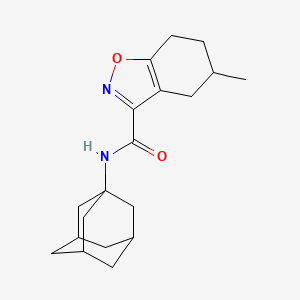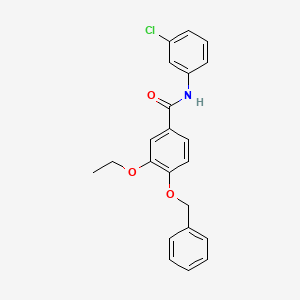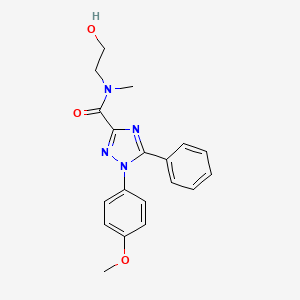![molecular formula C19H14N2O3S B4600990 N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide](/img/structure/B4600990.png)
N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide
Overview
Description
N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(2-nitrophenyl)thio]phenyl}benzamide is 350.07251349 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
N-{4-[(2-nitrophenyl)thio]phenyl}benzamide and its derivatives have been synthesized and characterized to explore their crystal structures. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was examined through single-crystal X-ray diffraction, revealing its orthorhombic space group and the dihedral angles between aromatic rings. This structural information is crucial for understanding the compound's interaction mechanisms and stability under various conditions (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
The derivatives of N-{4-[(2-nitrophenyl)thio]phenyl}benzamide, such as N-(4-nitrophenyl) benzamide, have demonstrated significant corrosion inhibition properties. These compounds exhibit different efficiencies based on their substituents, impacting their behavior as corrosion inhibitors for metals in acidic environments. Experimental and computational studies suggest that electron-withdrawing groups decrease inhibition efficiency, whereas electron-donating groups enhance it. The findings indicate the potential of these compounds in protective coatings and anti-corrosive treatments (Mishra et al., 2018).
Chemosensors for Cyanide Detection
N-nitrophenyl benzamide derivatives have been developed as effective chemosensors for cyanide in aqueous environments. Utilizing the strong affinity of cyanide towards the acyl carbonyl carbon, these compounds offer a practical approach for monitoring cyanide concentrations, highlighting their application in environmental safety and public health (Sun, Wang, & Guo, 2009).
Antimicrobial and Antifungal Activities
A range of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives have been synthesized and tested for their antimicrobial and antifungal properties. These compounds exhibit broad-spectrum activity against various microorganisms, including drug-resistant strains, making them potential candidates for developing new antimicrobial agents (Ertan et al., 2007).
Antiproliferative Activity
Studies on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown promising antiproliferative activity against various cancer cell lines. These compounds, particularly those with nitro substituents, demonstrate potent inhibitory effects on tumor cell proliferation, suggesting their potential in cancer therapy research (Kumar et al., 2012).
Properties
IUPAC Name |
N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-19(14-6-2-1-3-7-14)20-15-10-12-16(13-11-15)25-18-9-5-4-8-17(18)21(23)24/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHAMQYDAVXHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4600907.png)
![N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4600908.png)
![2-({4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4600915.png)

![ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4600927.png)
![4-{[2-(MORPHOLINE-4-CARBONYL)THIOPHEN-3-YL]SULFONYL}MORPHOLINE](/img/structure/B4600940.png)

![ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4600952.png)
![1-(2,3-dimethylphenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4600962.png)
![3-[4-(1,3-Benzodioxol-5-yloxy)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4600965.png)
![4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE](/img/structure/B4600986.png)
![N'~5~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B4601006.png)

![N-[(Z)-3-(3-acetylanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4601011.png)
